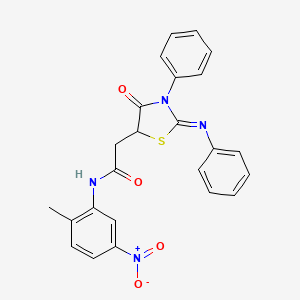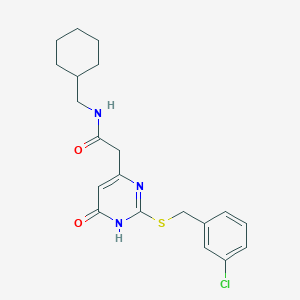![molecular formula C12H12ClNO3S B2755728 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide CAS No. 2411220-27-2](/img/structure/B2755728.png)
2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide, also known as DT-010, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide is not fully understood, but it is believed to act through multiple pathways. 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of various enzymes involved in cancer development. In neurodegenerative diseases, 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been shown to reduce oxidative stress and inflammation, which are key factors in the development of these diseases. Inflammation is also a key factor in the development of various diseases such as arthritis and cardiovascular diseases, and 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has shown potential in reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide is its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential applications in other fields such as infectious diseases and autoimmune diseases. Additionally, the development of more efficient synthesis methods could lead to the production of larger quantities of 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide for further research.
Méthodes De Synthèse
2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide can be synthesized through a multistep process involving the reaction of 3-bromo-2-chlorobenzoyl chloride with sodium sulfide followed by the reaction of the resulting intermediate with N-(2-hydroxyethyl)propan-2-amine. The final product is obtained through the reaction of the intermediate with 1,1-dioxo-1,2-benzothiazine-3-carboxylic acid.
Applications De Recherche Scientifique
2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has shown potential in reducing oxidative stress and inflammation, which are key factors in the development of these diseases. Inflammation is also a key factor in the development of various diseases such as arthritis and cardiovascular diseases, and 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has shown potential in reducing inflammation.
Propriétés
IUPAC Name |
2-chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-8(13)12(15)14-6-9-7-18(16,17)11-5-3-2-4-10(9)11/h2-5,7-8H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQFRDNOYTXFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CS(=O)(=O)C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

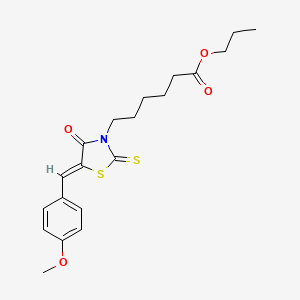
![(E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2755649.png)
![1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2755651.png)
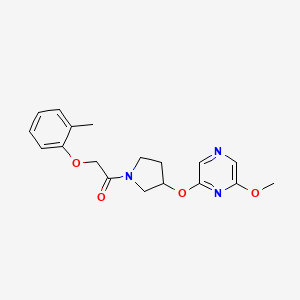
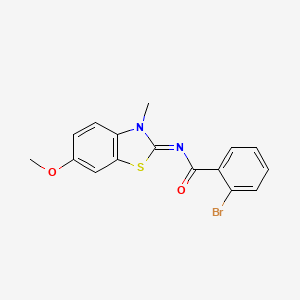
![(Z)-4-(dimethylamino)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2755655.png)
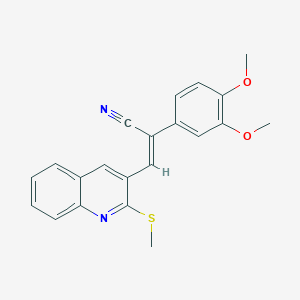
![N-(2,4-difluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2755657.png)

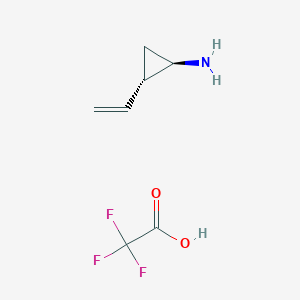
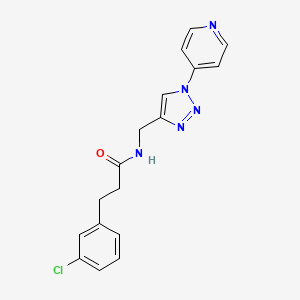
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2755664.png)
